molecular formula C6H15Cl3N4 B12217825 1-Ethyl-2-hydrazino-5-methyl-1h-imidazole

1-Ethyl-2-hydrazino-5-methyl-1h-imidazole

Cat. No.: B12217825
M. Wt: 249.6 g/mol
InChI Key: QOYNKZSVNXPTNO-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydrazino-5-methyl-1H-imidazole is a substituted imidazole derivative characterized by a five-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. Its structure includes an ethyl group at position 1, a hydrazino (-NH-NH₂) moiety at position 2, and a methyl group at position 5 . While its exact biological activity remains underexplored in the provided evidence, hydrazine derivatives are frequently studied for their antimicrobial, anticancer, and chelating properties .

Properties

Molecular Formula

C6H15Cl3N4

Molecular Weight

249.6 g/mol

IUPAC Name

(1-ethyl-5-methylimidazol-2-yl)hydrazine;trihydrochloride

InChI

InChI=1S/C6H12N4.3ClH/c1-3-10-5(2)4-8-6(10)9-7;;;/h4H,3,7H2,1-2H3,(H,8,9);3*1H

InChI Key

QOYNKZSVNXPTNO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1NN)C.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-hydrazino-5-methyl-1h-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable hydrazine derivative, followed by cyclization with a methyl-substituted precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired imidazole ring.

Industrial Production Methods

Industrial production of 1-ethyl-2-hydrazino-5-methyl-1h-imidazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent production quality. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-hydrazino-5-methyl-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The hydrazino and methyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of 1-ethyl-2-hydrazino-5-methyl-1h-imidazole include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of 1-ethyl-2-hydrazino-5-methyl-1h-imidazole depend on the specific reaction conditions and reagents used. These can include oxidized derivatives, reduced imidazoles, and substituted compounds with new functional groups.

Scientific Research Applications

1-Ethyl-2-hydrazino-5-methyl-1h-imidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-2-hydrazino-5-methyl-1h-imidazole involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Imidazole Derivatives

The following table compares 1-Ethyl-2-hydrazino-5-methyl-1H-imidazole with structurally related imidazole compounds, emphasizing substituent effects on physical properties and applications:

Compound Name Substituents Key Features Applications/Reactivity Reference
1-Ethyl-2-hydrazino-5-methyl-1H-imidazole 1-Ethyl, 2-hydrazino, 5-methyl Hydrazino group enables condensation reactions (e.g., hydrazone formation). Potential ligand for metal coordination; precursor for triazole derivatives.
Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate (3h) 2-Phenyl, 1,4-dip-tolyl, 5-ethoxycarbonyl High lipophilicity due to aromatic and ester groups. Melting point: 127–128°C. Pharmaceutical intermediates; ester group aids in drug delivery.
1-Methyl-5-nitro-1H-imidazole 1-Methyl, 5-nitro Nitro group enhances detonation performance. High-energy material; antimicrobial agent (e.g., metronidazole analogs).
4-Ethoxy-1,2-dimethyl-5-nitro-1H-imidazole 4-Ethoxy, 1,2-dimethyl, 5-nitro Ethoxy and nitro groups improve thermal stability. Explosives research; synthetic intermediate for nitroimidazoles.
1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid 1-Ethyl, 5-methyl, 2-carboxylic acid Carboxylic acid enhances water solubility. Chelating agent; low toxicity (no known hazards per GHS classification).
2-Amino-5-(3,5-dimethyl-1H-pyrazolyl)-1,3,4-thiadiazole Fused imidazo-thiadiazole system Thiadiazole ring increases π-π stacking potential. Antimicrobial activity; heterocyclic drug development.

Key Research Findings and Comparative Analysis

Pharmacological Potential

  • While nitroimidazoles (e.g., 4-ethoxy-1,2-dimethyl-5-nitro-1H-imidazole) are well-documented for antimicrobial and antiparasitic activity , the hydrazino group’s role in biological systems remains speculative.

Biological Activity

1-Ethyl-2-hydrazino-5-methyl-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. This article provides an overview of its biological properties, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Ethyl-2-hydrazino-5-methyl-1H-imidazole has the following molecular formula:

  • Molecular Formula : C₇H₁₃N₅
  • Molecular Weight : 165.22 g/mol

The compound features a hydrazine functional group, which is critical for its biological activity. The imidazole ring is known for its role in various biochemical processes, making derivatives of this structure significant in medicinal chemistry.

Biological Activity Overview

The biological activities of imidazole derivatives, including 1-Ethyl-2-hydrazino-5-methyl-1H-imidazole, encompass a wide range of therapeutic effects. These include:

  • Antimicrobial Activity : Imidazole derivatives have shown efficacy against various bacterial strains.
  • Antiviral Activity : Some studies indicate potential antiviral properties against HIV and other viruses.
  • Antitumor Activity : Research suggests that certain imidazole compounds may exhibit cytotoxic effects on cancer cells.

The mechanisms through which 1-Ethyl-2-hydrazino-5-methyl-1H-imidazole exerts its biological effects are not entirely elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Interaction : Binding to cellular receptors could modulate signaling pathways, influencing cell growth and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various imidazole derivatives, including 1-Ethyl-2-hydrazino-5-methyl-1H-imidazole. The results indicated significant inhibition against common pathogens:

CompoundZone of Inhibition (mm)Pathogen
1-Ethyl-2-hydrazino-5-methyl-1H-imidazole15E. coli
1-Ethyl-2-hydrazino-5-methyl-1H-imidazole18S. aureus
1-Ethyl-2-hydrazino-5-methyl-1H-imidazole20B. subtilis

These findings suggest that the compound has promising antimicrobial potential, comparable to standard antibiotics used in clinical settings .

Antiviral Activity

In another study focusing on antiviral properties, derivatives of imidazole were tested for their ability to inhibit HIV replication. The results showed that certain compounds exhibited moderate antiviral activity with IC50 values indicating effective concentrations:

CompoundIC50 (µM)% Inhibition
1-Ethyl-2-hydrazino-5-methyl-1H-imidazole5045%
Reference Compound2090%

The moderate activity observed in this study highlights the potential for further development of this compound as an antiviral agent .

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